Head-to-Head Comparison of Alkynyl Group Transfer Selectivity in Pd-Catalyzed Acyl Chloride Coupling
In the seminal 1982 study by Logue and Teng, six (1-alkynyl)tributylstannanes—including (3,3-diethoxy-1-propynyl)tributylstannane, (trimethylsilyl)ethynyl-, (carbomethoxy)ethynyl-, phenylethynyl-, and [3-[(tert-butyldimethylsilyl)oxy]-1-propynyl]tributylstannane—were directly compared in Pd-catalyzed cross-coupling with acetyl, isobutyryl, benzoyl, and p-nitrobenzoyl chlorides [1]. The study reported that all reactions were 'highly selective in that only the alkynyl groups are transferred from the stannane,' demonstrating that the acetal-bearing stannane exhibits equivalent chemoselectivity to its non-functionalized congeners, while delivering a synthetically more valuable aldehyde-masked product [1]. This head-to-head data establishes that procurement of the diethoxypropynyl variant is justified when the target requires downstream aldehyde elaboration, without any penalty in coupling selectivity compared to simpler alkynylstannanes.
| Evidence Dimension | Chemoselectivity of alkynyl vs. butyl group transfer in Pd-catalyzed acyl chloride coupling |
|---|---|
| Target Compound Data | Exclusive transfer of (3,3-diethoxy-1-propynyl) group; no competitive butyl transfer detected |
| Comparator Or Baseline | Phenylethynyl-, TMS-ethynyl-, carbomethoxyethynyl-, and TBSO-propynyl-tributylstannanes; all showed identical exclusive alkynyl transfer behavior |
| Quantified Difference | No quantitative difference in chemoselectivity: all six alkynylstannanes tested showed exclusive alkynyl transfer (>95% inferred from text); the differentiating factor is the functional value of the coupled product |
| Conditions | Pd(PPh3)4, BnPdCl(PPh3)2, PdCl2(PPh3)2, or PhIPd(PPh3)2 catalyst; acyl chlorides (acetyl, isobutyryl, benzoyl, p-nitrobenzoyl); yields described as 'respectable' |
Why This Matters
Procurement of this specific alkynylstannane is justified because it delivers equivalent coupling selectivity to simpler alternatives while installing a latent aldehyde—a functional group of higher synthetic value—without requiring additional protection/deprotection steps.
- [1] Logue, M. W.; Teng, K. Palladium-Catalyzed Reactions of Acyl Chlorides with (1-Alkynyl)tributylstannanes. A Convenient Synthesis for 1-Alkynyl Ketones. J. Org. Chem. 1982, 47 (13), 2549–2553. DOI: 10.1021/jo00134a010. View Source
